molecular formula C14H18N2OS B2602775 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole CAS No. 451511-40-3

6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole

Cat. No. B2602775
CAS RN: 451511-40-3
M. Wt: 262.37
InChI Key: OOXVYCCRFBRMTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole”, there are related studies on the synthesis of benzothiazole derivatives . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized benzothiazole derivatives and evaluated their antimicrobial properties. For example, compounds synthesized from 2-amino substituted benzothiazoles showed variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study involved the synthesis of pyridine derivatives with benzothiazole, showing considerable antibacterial activity (Patel & Agravat, 2009). These findings underline the potential of benzothiazole derivatives as antimicrobial agents.

Synthesis and Chemical Properties

Research on the synthesis of benzothiazole derivatives has led to the discovery of compounds with significant biological activities. A study demonstrated the synthesis of piperidine substituted benzothiazole derivatives, revealing compounds with good antibacterial and antifungal activity (Shafi, Rajesh, & Senthilkumar, 2021). Another example includes the synthesis of triazinobenzothiazole derivatives with antimicrobial properties, showcasing the versatility of benzothiazole compounds in creating biologically active molecules (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Biological Evaluations

Benzothiazole derivatives have been evaluated for various biological activities beyond their antimicrobial potential. For instance, a study on benzothiazole N-oxides explored their role as corrosion inhibitors for carbon steel, illustrating the compound's utility in industrial applications (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016). Another study focused on the microwave synthesis of biologically important 1,4-dihydropyridines containing the benzothiazole moiety, highlighting the antimicrobial, acaricidal, and antifeedant activities of these compounds (Mithlesh, Pareek, Chippa, Ravikant, & Ojha, 2010).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to inhibit bcl-2, a key enzyme involved in apoptosis . This suggests that 6-Ethoxy-2-piperidin-1-yl-1,3-benzothiazole may also target similar enzymes or pathways.

Mode of Action

Benzothiazole derivatives have been shown to inhibit bcl-2, which plays a crucial role in apoptosis . This suggests that this compound may interact with its targets to induce apoptosis.

Biochemical Pathways

Benzothiazole derivatives have been associated with the regulation of apoptosis . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as the induction of apoptosis.

Result of Action

Given that benzothiazole derivatives have been associated with the induction of apoptosis , it is possible that this compound may have similar effects.

properties

IUPAC Name

6-ethoxy-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-17-11-6-7-12-13(10-11)18-14(15-12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXVYCCRFBRMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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